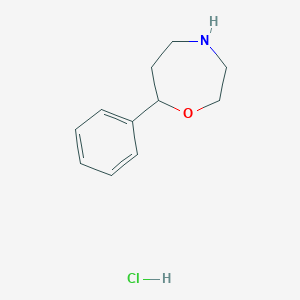

7-Phenyl-1,4-oxazepane hydrochloride

Description

Contextualization within 1,4-Oxazepane (B1358080) Chemistry

The foundational structure of 7-Phenyl-1,4-oxazepane hydrochloride is the 1,4-oxazepane ring. This is a seven-membered non-aromatic heterocycle containing two heteroatoms: an oxygen atom at position 1 and a nitrogen atom at position 4. The specific nomenclature "7-Phenyl" indicates that a phenyl group is substituted at the seventh carbon atom of this heterocyclic ring. The "hydrochloride" designation signifies that the compound is supplied as a salt, formed by the reaction of the basic nitrogen atom in the oxazepane ring with hydrochloric acid. This salt form often enhances stability and solubility.

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Contemporary Organic Synthesis

Seven-membered heterocycles that incorporate both nitrogen and oxygen atoms are a critically important class of compounds in modern chemistry. numberanalytics.com Their unique structural properties and diverse applications make them significant targets for synthesis. numberanalytics.comresearchgate.net These scaffolds are found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.com

The 1,4-oxazepane ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. Compounds featuring the 1,4-oxazepane core have been investigated for a wide range of biological activities. researchgate.netnih.gov Detailed research has identified this scaffold in compounds with potential anticonvulsant, antifungal, and anti-inflammatory properties. researchgate.netnih.gov Furthermore, specific derivatives have been synthesized and studied as selective ligands for dopamine (B1211576) D4 receptors, which are implicated in neurological pathways. nih.gov The broad utility of these heterocycles continues to drive research into their synthesis and functionalization. researchgate.net

Table 1: Reported Biological Activities of 1,4-Oxazepane Scaffolds

| Biological Activity | Therapeutic Area |

|---|---|

| Anticonvulsant | Neurology |

| Antifungal | Infectious Disease |

| Anti-inflammatory | Immunology |

| Dopamine D4 Receptor Ligands | Neurology/Psychiatry |

| Antiepileptic | Neurology |

| Hypnotic Muscle Relaxant | Neurology |

Historical Development of 1,4-Oxazepane Synthesis and Derivatization Approaches

The synthesis of seven-membered rings like 1,4-oxazepane presents unique challenges to chemists due to entropic factors and potential ring strain. Historically, synthetic approaches often relied on classical ring-closure reactions of linear precursors. numberanalytics.com However, the demand for more efficient and diverse synthetic routes has led to the development of numerous modern methodologies.

Recent advancements have focused on improving atom economy and shortening synthetic pathways. One such innovative approach involves the use of N-propargylamines as versatile building blocks to construct the 1,4-oxazepane core. rsc.org This highlights a trend towards more sophisticated and efficient synthetic design. Another significant development is the use of solid-phase synthesis, as demonstrated in the preparation of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. nih.govrsc.org This method allows for the systematic creation of complex derivatives with specific stereochemistry. researchgate.net

Modern organic synthesis also employs advanced strategies such as tandem or domino reactions, where multiple chemical transformations occur in a single pot. For example, tandem C-N coupling and C-H carbonylation reactions have been developed for the synthesis of related benzo-fused 1,4-oxazepine (B8637140) derivatives, showcasing the power of these methods to rapidly build molecular complexity. nih.gov Derivatization, the process of modifying the core scaffold, is crucial for exploring structure-activity relationships. The synthesis of various substituted 1,4-oxazepanes for studies on dopamine D4 receptor affinity exemplifies this, where different chemical groups are systematically introduced to optimize biological activity. nih.gov

Table 2: Overview of Synthetic Strategies for 1,4-Oxazepanes and Related Heterocycles

| Synthetic Strategy | Key Features |

|---|---|

| Ring Closure Reactions | Classical approach involving cyclization of a linear precursor. numberanalytics.com |

| Synthesis from N-Propargylamines | Modern, high atom economy route. rsc.org |

| Polymer-Supported Synthesis | Enables creation of chiral derivatives and libraries of compounds. nih.govresearchgate.net |

| Tandem Transformations | Multi-step reactions in a single pot for increased efficiency. nih.gov |

| Cycloaddition Reactions | Formation of the ring system through the joining of multiple components. numberanalytics.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-phenyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11;/h1-5,11-12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPNYHVTAKDFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Phenyl 1,4 Oxazepane Hydrochloride and Analogues

Direct Synthetic Routes to 7-Phenyl-1,4-Oxazepane Hydrochloride

Direct synthetic routes to this compound are not extensively documented in publicly available scientific literature. A plausible and practical approach involves a two-step process: the synthesis of the free base, 7-phenyl-1,4-oxazepane, followed by its conversion to the hydrochloride salt.

A common method for the synthesis of the free base is through reductive amination. This process can be achieved by reacting 2-phenoxyethanamine with phenylacetaldehyde in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired 7-phenyl-1,4-oxazepane. The subsequent treatment of the purified free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, yields the stable hydrochloride salt.

Foundational Approaches in 1,4-Oxazepane (B1358080) Core Construction

Several foundational methodologies have been developed for the construction of the 1,4-oxazepane core, providing access to a wide range of analogues. These strategies often involve intramolecular cyclization reactions, leveraging various activating groups and catalysts.

N-Propargylamine-Mediated Cyclization Strategies

N-propargylamines are versatile building blocks in the synthesis of nitrogen-containing heterocycles, including the 1,4-oxazepane ring system. rsc.orgresearchgate.net These strategies capitalize on the reactivity of the alkyne moiety within the N-propargylamine substrate. The cyclization can be promoted by various catalysts, including gold and other transition metals, leading to the formation of the seven-membered ring. acs.org The specific substitution pattern on the propargylamine and the choice of catalyst can influence the reaction pathway and the final product structure. These methods are valued for their high atom economy and the ability to construct the oxazepane core in a single step from readily available starting materials. rsc.orgresearchgate.net

Reductive Etherification Methods for Oxazepane Ring Formation

Intramolecular reductive etherification presents another viable pathway for the formation of the 1,4-oxazepane ring. This approach typically involves a substrate containing both a hydroxyl group and an imine or a precursor to an imine. The cyclization is achieved through the intramolecular attack of the hydroxyl group onto the imine, which is either pre-formed or generated in situ, followed by reduction of the resulting cyclic hemiaminal ether. Borane-catalyzed reductive cycloetherification of diketones has also been reported as a method for synthesizing cyclic ethers, a strategy that could potentially be adapted for oxazepane synthesis. chemrxiv.org

Phosphine-Triggered Tandem Annulation Reactions in Heterocycle Synthesis

Phosphine-catalyzed annulation reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds. In the context of 1,4-oxazepane synthesis, a [4+3] annulation strategy can be employed. nih.gov This typically involves the reaction of a 1,4-dipole, generated from an allenoate and a phosphine catalyst, with a suitable three-atom component. This methodology allows for the convergent and stereoselective synthesis of functionalized 1,4-oxazepanes. The versatility of the starting materials and the mild reaction conditions make this an attractive approach for generating libraries of oxazepine derivatives. researchgate.net

Cycloaddition Reactions in 1,4-Oxazepane Formation

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of cyclic systems, including the 1,4-oxazepane core.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be adapted for the synthesis of triazole-fused 1,4-oxazepine (B8637140) derivatives. nih.govnih.gov This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a 1,2,3-triazole ring. By designing substrates that contain both an azide and an alkyne tethered by an appropriate linker that includes the oxygen and nitrogen atoms destined for the oxazepine ring, an intramolecular CuAAC reaction can lead to the formation of a bicyclic system containing the 1,4-oxazepine core. The high efficiency, regioselectivity, and functional group tolerance of the CuAAC reaction make it a valuable tool in this context. nih.govrsc.org

Pericyclic Cycloaddition of Imines with Anhydrides

A prevalent method for synthesizing the oxazepine core involves the pericyclic cycloaddition reaction between imines (or Schiff bases) and cyclic anhydrides. orientjchem.org This approach is often categorized as a [2+5] cycloaddition, which efficiently constructs the seven-membered ring system. researchgate.net In this reaction, the imine acts as the two-atom component, while the anhydride provides the five-atom component, leading to the formation of 1,3-oxazepine-4,7-dione derivatives. orientjchem.orgresearchgate.net

The reaction typically proceeds by heating a mixture of the imine and an anhydride, such as succinic anhydride, in a suitable solvent. For instance, the reaction of di(3-methoxy-4-hydroxybenzylidene)-biphenyl-4,4'-diamine with succinic anhydride under reflux and nitrogen bubbling yields a 1,3-Oxazepane-4,7-dione derivative. researchgate.net The process involves a nucleophilic addition of the imine to the anhydride, followed by ring expansion to form the final heterocyclic product. researchgate.net

Key features of this methodology include:

Directness: It allows for the one-step formation of the core oxazepine ring.

Versatility: A variety of substituted imines and anhydrides can be used, allowing for diverse functionalization of the final product.

Common Reagents: Anhydrides like maleic, phthalic, and succinic anhydride are commonly employed. orientjchem.orgechemcom.com

Cycloaddition Reactions Initiated from Schiff Bases

Cycloaddition reactions starting from Schiff bases represent one of the most common routes for synthesizing oxazepine derivatives. orientjchem.org This strategy is versatile and has been widely reported for preparing various heterocyclic compounds. The synthesis is generally achieved through a [2+5] cycloaddition between an imine (Schiff base) and a cyclic anhydride, such as maleic or phthalic anhydride, to produce an oxazepine ring. orientjchem.orgechemcom.comresearchgate.net

The process typically involves two main stages. First, a Schiff base is generated through the condensation of an aldehyde with a primary amine. For example, benzaldehyde can be condensed with aniline in the presence of a few drops of glacial acetic acid under microwave irradiation to form the corresponding Schiff base. orientjchem.org In the second stage, this pre-formed Schiff base is reacted with a cyclic anhydride in a solvent like dry dioxane under reflux conditions for several hours. researchgate.net This cycloaddition step leads to the formation of a seven-membered 1,3-oxazepine-4,7-dione ring structure. orientjchem.org The yields for the final oxazepine products synthesized via this method have been reported in the range of 69-77%. orientjchem.org

| Reactant 1 | Reactant 2 | Product Core | Reference |

| Schiff Base (Imine) | Maleic Anhydride | 1,3-Oxazepine-4,7-dione | orientjchem.orgresearchgate.net |

| Schiff Base (Imine) | Phthalic Anhydride | 1,3-Oxazepine-4,7-dione | orientjchem.orgechemcom.comresearchgate.net |

| Schiff Base (Imine) | Succinic Anhydride | 1,3-Oxazepine-4,7-dione | orientjchem.orgechemcom.com |

Base-Promoted Exo-Mode Cyclization of Alkynyl Alcohols

A novel and efficient metal-free approach has been developed for the synthesis of 1,4-oxazepine derivatives through the base-promoted cyclization of alkynyl alcohols. organic-chemistry.orgacs.org This method relies on a regioselective exo-dig cyclization, which occurs exclusively to yield the desired product. acs.org The reaction is typically promoted by a base such as sodium hydride (NaH) and can be performed under solvent-free conditions. organic-chemistry.org

In a typical procedure, the alkynyl alcohol substrate is treated with NaH at an elevated temperature (e.g., 70°C) for a short duration (e.g., 40 minutes), which can provide yields as high as 94%. organic-chemistry.org The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves a hydroalkoxylation pathway that may proceed through an allene intermediate. organic-chemistry.orgacs.org This method is advantageous as it avoids the need for expensive metal catalysts and demonstrates high regioselectivity. organic-chemistry.org The strategy has been successfully applied to substrates derived from various amino acids, yielding 1,4-oxazepine compounds with one or two chiral centers. organic-chemistry.org

| Base | Solvent | Temperature | Time | Yield | Reference |

| NaH | None | 70°C | 40 min | 94% | organic-chemistry.org |

Synthesis from Aminoalcohols and Substituted Oxirane Derivatives

The synthesis of 1,4-oxazepanes can be achieved through the reaction of aminoalcohols with suitable dielectrophiles. While direct reactions with substituted oxiranes are a plausible route, related methods often involve precursors that generate a similar reactive intermediate. For example, new oxazepane derivatives have been synthesized by reacting glucoside derivatives with bifunctional amines and amino alcohols like ethanolamine. unideb.hu Another related strategy involves the reaction of chiral N-protected-1,2-aminoalcohols with vinyl selenones in the presence of a base. nih.gov This Michael-initiated ring-closure (MIRC) reaction proceeds in one pot to give substituted enantiopure morpholines and has been extended to the synthesis of benzoxazepines. nih.gov

A distinct and effective strategy for preparing chiral 1,4-oxazepane-5-carboxylic acids starts from polymer-supported homoserine. rsc.orgnih.gov In this multi-step synthesis, immobilized homoserine is reacted with nitrobenzenesulfonyl chlorides and then alkylated with 2-bromoacetophenones. rsc.orgnih.gov Cleavage from the polymer support using trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et3SiH) removes the protective groups and initiates a spontaneous cyclization to yield the 1,4-oxazepane derivatives. rsc.orgnih.gov This method allows for the creation of 1,4-oxazepanes with two stereocenters, although it may result in a mixture of diastereomers. nih.gov

Michael Addition-Based Cyclizations

Michael addition reactions, particularly aza-Michael additions, serve as a powerful tool for the construction of the 1,4-oxazepane ring system. These reactions often initiate a cascade or domino sequence that culminates in the desired heterocyclic product. One such strategy is a domino aza-Michael/SN2 cyclization. rsc.org

A notable example is the synthesis of 1,4-thiazepanones, sulfur analogues of oxazepanones, which are formed via a one-pot conjugate addition and acylation reaction between α,β-unsaturated esters and 1,2-amino thiols. nih.gov This approach highlights the utility of conjugate additions in forming seven-membered rings. Similarly, cascade reactions involving an initial aza-Michael addition followed by an intramolecular cyclization are effective. frontiersin.org For instance, when primary amines are added to substrates with an ester group on the γ-position relative to an unsaturated bond, the resulting secondary amine can undergo an intramolecular amidation-cyclization to form a stable ring. frontiersin.org This principle can be applied to the synthesis of oxazepane precursors. The Michael-initiated, ring-closure (MIRC) reaction of aminoalcohols with vinyl selenones also falls under this category, providing a one-pot method to synthesize related heterocyclic frameworks. nih.gov

Selenocyclofunctionalization for Enantiopure 1,4-Oxazepanes

Organoselenium chemistry provides a modern and effective pathway for the synthesis of heterocyclic compounds, including enantiopure 1,4-oxazepanes. A key strategy involves the use of vinyl selenones, which can react with chiral 1,2-diols, N-protected-1,2-aminoalcohols, and diamines to produce enantiopure 1,4-dioxanes, morpholines, and piperazines, respectively. nih.gov

This methodology has been successfully extended to the synthesis of benzoxazepine derivatives. nih.gov The reaction proceeds through a Michael-initiated, ring-closure (MIRC) mechanism. In this one-pot reaction, a nucleophile (such as the amino or hydroxyl group of an aminoalcohol) adds to the vinyl selenone in a Michael fashion. This is followed by an intramolecular substitution, where another nucleophilic group within the same molecule displaces the selenonyl group, leading to ring closure. This approach is highly efficient, providing good to excellent yields of the final heterocyclic product. nih.gov The use of enantiopure starting materials, such as chiral aminoalcohols, allows for the direct synthesis of enantiopure oxazepane analogues, which is of great importance for pharmaceutical applications.

Advanced Synthetic Strategies and Scalability Considerations

The development of advanced synthetic strategies for 1,4-oxazepanes is driven by the need for efficiency, diversity, and scalability, particularly for pharmaceutical applications. Modern methods often focus on increasing molecular three-dimensionality, which has been shown to improve specificity in protein-binding assays. nih.gov

Advanced Strategies:

Solid-Phase Synthesis: The use of polymer supports, as seen in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from homoserine, facilitates purification and allows for the potential development of combinatorial libraries. rsc.orgnih.gov

Annulation Strategies: A [3 + 4]-annulation involving an aza-oxyallyl cation and amphoteric compounds has been developed for the one-step assembly of 1,4-oxazepane-3-ones, offering a concise route to functionalized seven-membered rings. nih.gov

Enantioselective Synthesis: Methods that establish chirality early and maintain it throughout the synthesis are crucial. This can be achieved by using enantiopure starting materials or through asymmetric catalysis. nih.govnih.gov

Development of Practical, High-Yielding Routes for 1,4-Oxazepane Scaffolds

The synthesis of 1,4-oxazepane scaffolds, which are integral to a range of biologically active compounds, has been a subject of considerable research. rsc.orgnih.gov Chemists have developed various strategies to access these structures, moving from multi-step procedures to more efficient and high-yielding routes. nih.govrsc.org

One of the most robust approaches involves the intramolecular cyclization of precursors like alkenols, alkynols, or hydroxyketones. rsc.org For instance, a regio- and stereoselective 7-endo cyclization via haloetherification has been reported as an expedient method for producing polysubstituted chiral oxazepanes with good yields. nih.gov Another effective strategy is the one-pot synthesis of 1,4-thiazepanones, which serve as precursors to 1,4-thiazepanes, using α,β-unsaturated esters and 1,2-amino thiols. This method is noted for its reasonable reaction times (0.5–3 hours) and good yields. nih.gov

Tandem transformations have also emerged as a powerful tool. For example, a C-N coupling/C-H carbonylation tandem reaction has been developed for synthesizing benzo-1,4-oxazepine derivatives in good yields. nih.gov Additionally, N-propargylamines have been identified as versatile building blocks, enabling the synthesis of 1,4-oxazepane cores with high atom economy and through shorter synthetic routes. rsc.orgresearchgate.net

Solid-phase synthesis has been employed to create libraries of related compounds, such as 1,4-benzodiazepin-5-ones, which share a similar seven-membered heterocyclic core. acs.org These methods often involve the use of polymer-supported starting materials to facilitate purification and handling. rsc.orgresearchgate.net

The following table summarizes various synthetic approaches for 1,4-oxazepane and related scaffolds:

Table 1: Synthetic Methodologies for 1,4-Oxazepane Scaffolds| Methodology | Key Features | Starting Materials | Ref. |

|---|---|---|---|

| Intramolecular Cyclization | Regio- and stereoselective 7-endo cyclization. | Alkenols, alkynols, hydroxyketones | nih.govrsc.org |

| One-Pot Synthesis | Proceeds in reasonable time with good yields. | α,β-Unsaturated esters, 1,2-amino thiols | nih.gov |

| Tandem Transformation | C-N coupling/C-H carbonylation. | Phenylamine, allyl halides | nih.gov |

| N-Propargylamine Chemistry | High atom economy and shorter synthetic routes. | N-propargylamines | rsc.orgresearchgate.net |

| Solid-Phase Synthesis | Facilitates library synthesis and purification. | Polymer-supported homoserine | rsc.orgresearchgate.net |

Chiral Synthesis and Stereocontrol in 1,4-Oxazepane Formation

The synthesis of chiral 1,4-oxazepanes is of significant interest due to the stereospecific interactions of enantiomers with biological targets. rsc.org Achieving control over the stereochemistry during the formation of the seven-membered ring is a key challenge. nih.gov

Control of Diastereoselectivity and Enantioselectivity

Various methods have been developed to control diastereoselectivity and enantioselectivity in 1,4-oxazepane synthesis. One approach involves the use of chiral Brønsted acids as catalysts in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines with high enantioselectivity (up to 94% ee). nih.govacs.org

In another strategy, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids was achieved from polymer-supported homoserine. rsc.orgresearchgate.net While the initial cleavage from the polymer support can result in a mixture of inseparable diastereomers, subsequent chemical modifications, such as catalytic hydrogenation, can improve the separability of the diastereomeric products. rsc.orgrsc.orgrsc.org The regioselectivity and stereoselectivity in this method were found to be dependent on the substitution of the starting materials. rsc.orgrsc.orgresearchgate.net

Computational studies combined with experiments have been used to understand the factors controlling stereoselectivity. For instance, in a haloetherification cyclization, the stereoselectivity was found to be primarily controlled by the conformation of the substrate. nih.gov The following table highlights methods for achieving stereocontrol:

Table 2: Methods for Stereocontrol in 1,4-Oxazepane Synthesis| Method | Catalyst/Reagent | Key Outcome | Ref. |

|---|---|---|---|

| Enantioselective Desymmetrization | SPINOL-derived chiral phosphoric acid | High enantioselectivity (≤94% ee) | nih.govacs.org |

| Polymer-Supported Synthesis | TFA/triethylsilane-mediated cleavage | Mixture of diastereomers, separability improved by hydrogenation | rsc.orgrsc.orgrsc.org |

| Haloetherification | N-Bromosuccinimide | Stereoselectivity controlled by substrate conformation | nih.gov |

Diastereomeric Salt Formation as a Purification Strategy

Diastereomeric salt formation is a classical and effective method for the resolution of racemic compounds to obtain single enantiomers. rsc.org This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. rsc.orgrsc.org

This strategy is applicable to the purification of chiral 1,4-oxazepane intermediates. For example, the resolution of chiral carboxylic acids, which can be precursors to or part of the 1,4-oxazepane scaffold, has been successfully achieved by forming diastereomeric salts with chiral amines. nih.gov The efficiency of the resolution can be highly dependent on the choice of solvent, as it can influence the solubility and crystallization of the diastereomeric salts. rsc.org

Multicomponent Reaction Approaches for Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to molecular complexity. These reactions are characterized by high atom economy and procedural simplicity. tib.eu While specific examples for this compound are not detailed in the provided search results, the general applicability of MCRs to the synthesis of heterocyclic systems, including 1,4-oxazepanes, is recognized as a valuable strategy. tib.euresearchgate.net

Flow Chemistry Applications in 1,4-Oxazepane Synthesis

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, has emerged as a powerful technology in modern synthesis. It offers advantages such as improved reaction efficiency, safety, and scalability. beilstein-journals.org The synthesis of 1,4-oxazepanes and their derivatives has been identified as an area that can benefit from flow chemistry approaches. tib.euresearchgate.net For instance, a continuous-flow synthesis of 1,4-benzodiazepin-5-ones, which are structurally related to 1,4-oxazepanes, has been reported. acs.org This indicates the potential for applying similar flow methodologies to the synthesis of this compound to enhance production efficiency and control.

Structural Characterization and Spectroscopic Analysis Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a powerful, non-destructive means to investigate the molecular structure of 7-Phenyl-1,4-oxazepane hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, bonding, and atomic arrangement can be obtained.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation by this compound corresponds to the vibrational transitions of its covalent bonds. The resulting spectrum displays a unique pattern of absorption bands, with each band corresponding to a specific vibrational mode.

The key functional groups in this compound and their expected characteristic IR absorption bands are:

Secondary Amine Hydrochloride (R₂NH₂⁺Cl⁻): The protonated secondary amine gives rise to a broad and strong absorption band in the region of 2700-3000 cm⁻¹, corresponding to the N-H⁺ stretching vibration. This broadness is a result of hydrogen bonding. spectroscopyonline.comresearchgate.netresearchgate.net An N-H⁺ bending vibration is also expected to appear in the 1560-1620 cm⁻¹ range. spectroscopyonline.com

C-O-C Ether Linkage: The presence of the oxazepane ring's ether linkage is confirmed by a strong C-O-C stretching absorption band, typically observed in the 1050-1150 cm⁻¹ region. rockymountainlabs.comlibretexts.orgspectroscopyonline.com

Phenyl Group: The aromatic phenyl ring exhibits several characteristic absorptions. These include C-H stretching vibrations typically appearing just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1400-1600 cm⁻¹ region. vscht.cz Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine Hydrochloride | N-H⁺ Stretch | 2700-3000 (broad, strong) |

| Secondary Amine Hydrochloride | N-H⁺ Bend | 1560-1620 |

| Ether | C-O-C Stretch | 1050-1150 (strong) |

| Aromatic Ring | C-H Stretch | ~3030 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the connectivity of atoms and the electronic environment of each nucleus.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

Aromatic Protons: The protons on the phenyl ring are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edupublish.csiro.auyoutube.com The substitution on the ring will influence the exact chemical shifts and splitting patterns of these protons. youtube.com

Oxazepane Ring Protons: The protons on the seven-membered ring would exhibit complex signals in the upfield region.

Protons on carbons adjacent to the oxygen atom (O-C-H) would be deshielded and are expected to appear in the 3.4-4.5 ppm range. libretexts.orglibretexts.org

Protons on carbons adjacent to the nitrogen atom (N-C-H) would also be shifted downfield.

The proton on the carbon bearing the phenyl group (C₆H₅-C-H) would be significantly deshielded due to the influence of the aromatic ring. oregonstate.edu

N-H Proton: The proton on the nitrogen of the secondary amine hydrochloride may appear as a broad signal, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule and provides information about their electronic environment.

Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm. libretexts.orgresearchgate.net The carbon atom directly attached to the oxazepane ring will have a distinct chemical shift from the other aromatic carbons. researchgate.netnih.govrsc.org

Oxazepane Ring Carbons: The carbon atoms of the oxazepane ring will appear in the aliphatic region of the spectrum.

Carbons bonded to the oxygen atom (C-O) are expected in the 50-80 ppm range. libretexts.org

Carbons bonded to the nitrogen atom (C-N) will also be in a similar downfield region of the aliphatic spectrum.

The carbon atom bearing the phenyl group will have its chemical shift influenced by the aromatic substituent.

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |

| ¹H | O-C-H (Oxazepane) | 3.4 - 4.5 |

| ¹H | N-C-H (Oxazepane) | ~2.5 - 3.5 |

| ¹H | C₆H₅-C-H (Oxazepane) | ~4.0 - 5.0 |

| ¹³C | Aromatic (C₆H₅) | 120 - 150 |

| ¹³C | C-O (Oxazepane) | 50 - 80 |

| ¹³C | C-N (Oxazepane) | 40 - 60 |

Mass Spectrometry Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight and to gain structural information from its fragmentation pattern. The molecular formula of the free base is C₁₁H₁₅NO, with a monoisotopic mass of approximately 177.115 Da. The hydrochloride salt would likely not be observed directly, but rather the protonated free base [M+H]⁺ at m/z 178.123.

The fragmentation of the molecular ion would be expected to occur via characteristic pathways for cyclic ethers and amines. scribd.comwhitman.edumiamioh.eduwhitman.eduresearchgate.net Common fragmentation patterns would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen atoms within the ring is a likely fragmentation pathway. whitman.edumiamioh.edu

Loss of small molecules: Fragmentation could involve the loss of small, stable neutral molecules.

Ring-opening and subsequent fragmentation: The oxazepane ring could open, followed by further fragmentation of the resulting linear ion.

Chiroptical Techniques for Stereochemical Analysis

If this compound is synthesized in a chiral, non-racemic form, chiroptical techniques are essential for determining its stereochemical purity and absolute configuration. These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism for Enantiomeric Excess Determination

Circular dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. smoldyn.orgcreative-proteomics.comwikipedia.orgphotophysics.com A non-racemic sample of a chiral enantiomer of 7-Phenyl-1,4-oxazepane would exhibit a characteristic CD spectrum with positive or negative bands. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. rsc.org Therefore, CD spectroscopy can be a powerful tool for quantifying the enantiomeric purity of a sample. The chromophores in the molecule, such as the phenyl group, would be primarily responsible for the observed CD signals. creative-proteomics.com

Specific Optical Rotation Measurements for Chiral Purity

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. spectroscopyonline.commasterorganicchemistry.com The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical property of a chiral molecule. masterorganicchemistry.com Measurement of the specific rotation of a sample of this compound and comparison to the value for the pure enantiomer would allow for the determination of its chiral purity. masterorganicchemistry.comrsc.orgresearchgate.netconsensus.appresearchgate.net The direction of rotation (dextrorotatory, (+), or levorotatory, (-)) is a key characteristic of a specific enantiomer, although it does not directly correlate with its R/S designation. masterorganicchemistry.com

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This powerful analytical technique provides unambiguous insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically active compounds. While specific crystallographic data for this compound is not publicly available, the application and significance of this methodology can be effectively illustrated through the detailed structural analysis of a closely related benzimidazole-fused 1,4-oxazepine (B8637140) derivative: 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo nih.govtandfonline.comimidazo[2,1-c] nih.govmdpi.comoxazepin-5-amine. mdpi.comresearchgate.net

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The intensities and geometric arrangement of these spots are unique to the crystal's internal structure. By analyzing this diffraction pattern, scientists can reconstruct a three-dimensional electron density map of the molecule and, from that, determine the precise positions of the atoms in space. nih.gov

In the structural determination of 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo nih.govtandfonline.comimidazo[2,1-c] nih.govmdpi.comoxazepin-5-amine, a suitable single crystal was obtained and analyzed. mdpi.comresearchgate.net The crystallographic data and refinement parameters provide a comprehensive overview of the crystal's characteristics.

Interactive Table 1: Crystal Data and Structure Refinement for 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo nih.govtandfonline.comimidazo[2,1-c] nih.govmdpi.comoxazepin-5-amine.

| Parameter | Value |

| Empirical Formula | C₁₉H₂₁N₃O |

| Formula Weight | 307.39 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 10.138(3) Å |

| b | 12.019(4) Å |

| c | 13.593(5) Å |

| α | 90° |

| β | 108.996(11)° |

| γ | 90° |

| Volume | 1566.5(9) ų |

| Z | 4 |

| Density (calculated) | 1.303 Mg/m³ |

| Absorption Coefficient | 0.084 mm⁻¹ |

| F(000) | 656 |

The refined three-dimensional structure reveals the intricate arrangement of the fused ring system. The analysis of bond lengths and angles within the molecule provides valuable information about the hybridization of atoms and the distribution of electron density.

Interactive Table 2: Selected Bond Lengths for 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo nih.govtandfonline.comimidazo[2,1-c] nih.govmdpi.comoxazepin-5-amine.

| Bond | Length (Å) |

| O(1)-C(1) | 1.435(3) |

| N(1)-C(9) | 1.383(3) |

| N(2)-C(9) | 1.332(3) |

| N(3)-C(11) | 1.458(3) |

| C(1)-C(2) | 1.524(4) |

| C(10)-C(11) | 1.521(4) |

The definitive three-dimensional arrangement of atoms, as determined by X-ray crystallography, allows for a detailed understanding of the molecule's stereochemistry and the spatial relationship between its different functional groups. This information is paramount in the field of medicinal chemistry, where the precise shape of a molecule often dictates its biological activity. The solid-state conformation can provide insights into the likely conformation in solution and at a biological target. nih.gov

Furthermore, the crystal packing reveals how individual molecules interact with each other in the solid state. These intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the physical properties of the compound, including its melting point, solubility, and stability.

In essence, X-ray crystallography provides an unparalleled level of structural detail, offering a definitive three-dimensional picture that is foundational for a comprehensive understanding of a chemical compound's properties and potential applications.

Computational Chemistry and Theoretical Studies of 7 Phenyl 1,4 Oxazepane Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. These methods can be applied to understand the fundamental aspects of the reactivity and stability of 7-Phenyl-1,4-oxazepane hydrochloride.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, and transition states. For a molecule like this compound, DFT can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathway and the energy barriers that must be overcome. researchgate.net

For instance, in the synthesis of oxazepane rings, DFT calculations can help in understanding the intricate details of bond formation and cleavage. By modeling the interaction of reactants and catalysts, researchers can identify key intermediates and transition states. rsc.org This information is crucial for optimizing reaction conditions to improve yield and selectivity. A hypothetical reaction pathway for the formation of a 1,4-oxazepane (B1358080) ring could be studied by calculating the Gibbs free energy of activation (ΔG‡) and the reaction energy (ΔG) for each step.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step in 1,4-Oxazepane Synthesis

| Reaction Step | Intermediate/Transition State | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| 1 | Reactant Complex | - | -5.2 |

| 2 | Transition State 1 (TS1) | 21.5 | - |

| 3 | Intermediate 1 | - | -15.8 |

| 4 | Transition State 2 (TS2) | 18.3 | - |

| 5 | Product Complex | - | -25.1 |

Note: This data is illustrative and not based on actual calculations for this compound.

Conformer Distribution and Energy Calculations for Oxazepane Systems

The seven-membered ring of an oxazepane system is flexible and can adopt multiple conformations. Understanding the distribution of these conformers is essential as the geometry of the molecule can significantly influence its physical, chemical, and biological properties. DFT calculations can be employed to determine the relative energies of different conformers, thereby predicting their population at a given temperature.

The process typically involves a systematic conformational search to identify all possible low-energy structures. For each conformer, a geometry optimization is performed, followed by a frequency calculation to confirm that it is a true minimum on the potential energy surface and to obtain thermodynamic data. The relative energies of these conformers can then be used to calculate the Boltzmann distribution.

Computational Validation of Preferential Formation Pathways and Stereoselectivity

Computational methods are invaluable for validating experimentally observed reaction outcomes, such as the preferential formation of a particular isomer or stereoisomer. By calculating the activation energies for different competing pathways, DFT can explain why one product is formed over another. researchgate.net

In the case of this compound, which contains a stereocenter at the 7-position, understanding the factors that control the stereoselectivity of its synthesis is crucial. DFT calculations can be used to model the transition states leading to the (R) and (S) enantiomers. The difference in the activation energies for these two pathways can provide a quantitative prediction of the enantiomeric excess, which can then be compared with experimental results.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a means to study the dynamic behavior of molecules, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Prediction of Molecular Conformations and Ring Dynamics

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the flexible 1,4-oxazepane ring over time. By simulating the motion of the atoms in the molecule, MD can reveal the preferred conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors.

These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. For novel ring systems like 1,4-oxazepane, some force field parameters may need to be specifically developed using quantum mechanics (QM) calculations to ensure accuracy.

Stereochemical Predictions and Validation through Computational Methods

Computational methods can be used to predict and validate the stereochemistry of a molecule. For this compound, computational approaches can help in assigning the absolute configuration of the chiral center. This can be achieved by comparing computationally predicted spectroscopic properties, such as NMR chemical shifts or circular dichroism spectra, with experimental data. nih.gov

For example, DFT can be used to calculate the NMR shielding constants for different stereoisomers. These can then be converted to chemical shifts and compared with the experimental NMR spectrum to determine the correct stereochemical assignment. nih.gov This approach provides a powerful tool for structural elucidation, especially when crystallographic data is unavailable.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Diastereomer of a 7-Substituted-1,4-Oxazepane

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Diastereomer A | Calculated δ (ppm) - Diastereomer B |

|---|---|---|---|

| C2 | 68.5 | 69.1 | 72.3 |

| C3 | 50.2 | 50.8 | 51.5 |

| C5 | 55.1 | 55.9 | 56.2 |

| C6 | 35.8 | 36.5 | 40.1 |

| C7 | 78.3 | 78.9 | 82.5 |

Note: This data is illustrative. The better agreement between the experimental and Diastereomer A calculated values would suggest that Diastereomer A is the correct structure.

The exploration of the chemical space, conformational landscape, and electronic properties of this compound through computational chemistry provides invaluable insights into its potential applications and intrinsic molecular behavior. Theoretical studies are instrumental in understanding the molecule's three-dimensional structure, flexibility, and the subtle interplay of stereoelectronic effects that govern its reactivity and architecture.

Design and Analysis of 3D-Scaffolds for Chemical Library Assembly

The 1,4-oxazepane core, particularly when substituted, presents a valuable three-dimensional (3D) scaffold for the construction of chemical libraries aimed at drug discovery. The inherent non-planar, sp³-rich nature of this heterocyclic system allows for the precise positioning of substituents in three-dimensional space, a desirable feature for exploring interactions with biological targets.

Computational studies in scaffold design focus on quantifying the 3D shape and diversity of molecules. For the 7-Phenyl-1,4-oxazepane scaffold, key descriptors such as the fraction of sp³ carbons (Fsp³), principal moments of inertia (PMI), and solvent-accessible surface area are calculated to assess its drug-likeness and novelty. A higher Fsp³ count is often correlated with greater success in clinical trials, and the 1,4-oxazepane ring contributes significantly to this parameter.

The design of chemical libraries based on this scaffold involves virtual enumeration of derivatives by attaching various functional groups at strategic positions, primarily the nitrogen atom at position 4 and potentially on the phenyl ring. These virtual libraries are then analyzed for their diversity and coverage of chemical space. The phenyl group at the 7-position provides a key vector for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Table 1: Comparison of Scaffold Properties for Library Design

| Scaffold Feature | 1,4-Oxazepane Core | Benzene (B151609) Core |

| Fraction of sp³ Carbons (Fsp³) | High | Low |

| Molecular Shape | Three-dimensional, Puckered | Planar |

| Conformational Flexibility | Moderate to High | Low |

| Potential for Stereoisomers | High | Low |

| Exit Vectors for Derivatization | Multiple | Multiple |

The use of 1,4-oxazepane analogues as 3D-scaffolds is a promising strategy in medicinal chemistry, offering access to novel regions of chemical space that are underexplored by more traditional, flatter aromatic scaffolds.

Investigation of Conformational Rigidity and Flexibility in Oxazepane Systems

The seven-membered 1,4-oxazepane ring is a flexible system that can adopt several low-energy conformations. The interplay between rigidity and flexibility is crucial for its function as a scaffold, as a degree of conformational constraint is often necessary for potent biological activity. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to map the potential energy surface of the 1,4-oxazepane ring and identify the most stable conformations.

For the parent 1,4-oxazepane ring, several conformations are possible, including chair, boat, and twist-boat forms. The chair conformation is often found to be the global minimum for similar seven-membered rings, as it minimizes both angle and torsional strain. However, the energy barriers between these conformations can be relatively low, allowing for facile interconversion at room temperature. wikipedia.org

The introduction of a phenyl substituent at the 7-position significantly influences the conformational landscape. The bulky phenyl group can exist in either an axial or an equatorial position in a chair-like conformation. The relative energies of these conformers are determined by a balance of steric interactions. In the case of 7-Phenyl-1,4-oxazepane, the equatorial orientation of the phenyl group is generally favored to minimize steric hindrance with the rest of the ring.

Table 2: Relative Energies of 1,4-Oxazepane Ring Conformations (Illustrative)

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0.0 | Lowest energy, staggered bonds |

| Twist-Boat | 5-6 | Avoids flagpole interactions of the boat |

| Boat | 6-7 | Flagpole hydrogen interactions, eclipsed bonds |

| Half-Chair | ~10 | Transition state for chair-to-twist-boat interconversion |

Note: These are typical values for seven-membered rings and the exact energies for this compound may vary.

The flexibility of the oxazepane system is a key characteristic. The interconversion between different chair and boat forms, known as ring-flipping, is a dynamic process. Computational studies can model the energy barriers for these conformational changes, providing insight into the molecule's behavior in solution. The presence of the phenyl group will likely increase the energy barrier for ring inversion compared to the unsubstituted ring.

Stereoelectronic Effects and Substituent Influence on Reactivity and Molecular Architecture

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a crucial role in the molecular architecture of this compound. The presence of two heteroatoms, oxygen and nitrogen, with their lone pairs of electrons, introduces several important stereoelectronic interactions.

The phenyl substituent at the 7-position also exerts a significant stereoelectronic influence. The electron-rich π-system of the phenyl ring can interact with adjacent bonds and orbitals. Furthermore, the orientation of the phenyl ring relative to the oxazepane ring will be governed by a combination of steric and electronic effects. There may be weak, non-covalent interactions, such as CH-π interactions, between the phenyl ring and hydrogens on the oxazepane ring that contribute to the stability of certain conformations.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these stereoelectronic interactions. By calculating the energies of delocalization between donor (lone pair) and acceptor (antibonding) orbitals, the strength of these effects can be estimated and their influence on the molecule's structure and reactivity can be rationalized.

Table 3: Key Stereoelectronic Interactions in 7-Phenyl-1,4-Oxazepane

| Interaction Type | Donor Orbital | Acceptor Orbital | Potential Effect |

| Anomeric Effect | Oxygen lone pair (nO) | C-C σ* or C-N σ | Ring conformation stabilization, bond length changes |

| Anomeric Effect (in free base) | Nitrogen lone pair (nN) | C-C σ or C-O σ | Ring conformation stabilization, bond length changes |

| Hyperconjugation | C-H σ bond | C-O σ or C-N σ* | Stabilization of staggered conformations |

| Inductive Effect | Phenyl group | Oxazepane ring | Alteration of electron density and basicity of nitrogen |

The interplay of these stereoelectronic effects, in conjunction with steric factors, defines the intricate molecular architecture of this compound and provides a basis for understanding its chemical behavior.

Analytical Methodologies for 1,4 Oxazepane Compounds

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 1,4-oxazepane (B1358080) derivatives, various chromatographic methods are utilized, each tailored to specific analytical objectives.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. bohrium.com While many 1,4-oxazepane derivatives may not be inherently volatile due to their polarity and molecular weight, GC analysis can be achieved through derivatization. This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior. iu.eduresearchgate.net

For cyclic amines like 7-Phenyl-1,4-oxazepane, common derivatization strategies include acylation or silylation. iu.edu Acylation, for instance, with reagents like trifluoroacetic anhydride (TFAA), can effectively cap the polar N-H group, reducing intermolecular hydrogen bonding and enhancing volatility. iu.edu Similarly, silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce a nonpolar trimethylsilyl (TMS) group. iu.edu The choice of derivatization reagent depends on the specific properties of the oxazepane derivative and the desired sensitivity of the analysis. researchgate.net

Once derivatized, the volatile oxazepane derivative is introduced into the GC system, where it is separated on a capillary column. The choice of stationary phase is critical for achieving optimal separation. A 5% phenyl-substituted methylpolysiloxane phase is a commonly used nonpolar phase for the separation of a wide range of organic compounds, including heterocyclic structures. Detection is typically performed using a mass spectrometer (MS), providing both quantitative data and structural information for identification.

Table 1: Illustrative GC-MS Conditions for the Analysis of a Derivatized Phenyl-Substituted Cyclic Amine

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890 Series or equivalent |

| Column | 5% Phenyl-methylpolysiloxane (e.g., ZB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness windows.net |

| Injector | Splitless, 270 °C researchgate.net |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 50-550 m/z |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS iu.edu |

Note: This table presents a general set of conditions and would require optimization for the specific analysis of 7-Phenyl-1,4-oxazepane hydrochloride.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the separation and purity assessment of a broad range of pharmaceutical compounds, including 1,4-oxazepane derivatives. nih.gov Unlike GC, LC is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of this compound, a C18 column would provide good retention and separation from potential impurities. The mobile phase composition, including the pH of the aqueous component and the gradient of the organic modifier, would be optimized to achieve the desired resolution. Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information, or a mass spectrometer (MS) for enhanced sensitivity and specificity. nih.gov LC-MS is particularly valuable for identifying unknown impurities by providing molecular weight and fragmentation data.

Table 2: Representative LC-MS Conditions for Purity Assessment of a 1,4-Oxazepane Compound

| Parameter | Condition |

|---|---|

| LC System | Waters Acquity UPLC or equivalent |

| Column | C18, 50 x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Note: This table provides a typical starting point for method development. The specific gradient, flow rate, and other parameters would be optimized for the analysis of this compound.

Many 1,4-oxazepane compounds, including 7-Phenyl-1,4-oxazepane, possess a chiral center, meaning they can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to determine the enantiomeric purity of a chiral drug. heraldopenaccess.us Chiral HPLC is the most widely used technique for this purpose. csfarmacie.cz

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and frequently used for the separation of a wide range of chiral compounds, including heterocyclic drugs. nih.gov

The choice of the mobile phase is critical for achieving enantiomeric separation. Normal-phase (using a mixture of alkanes and an alcohol, such as hexane and isopropanol) or polar organic modes are often employed with polysaccharide-based CSPs. acs.org The enantiomeric excess (ee), a measure of the enantiomeric purity, can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. umn.edu

Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Purity Determination

| Parameter | Condition |

|---|---|

| HPLC System | Shimadzu LC20AD or equivalent acs.org |

| Column | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

Note: The selection of the chiral stationary phase and mobile phase composition is highly specific to the analyte and requires empirical screening for optimal resolution of the enantiomers of 7-Phenyl-1,4-oxazepane.

Sample Preparation Procedures for Analytical Characterization

Effective sample preparation is a critical step in the analytical workflow, designed to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. journalspub.com

The choice of extraction method depends on the nature of the sample matrix (e.g., environmental water, biological fluids) and the physicochemical properties of the 1,4-oxazepane compound.

Solid-Phase Extraction (SPE) is a versatile and widely used technique for the extraction of pharmaceuticals from aqueous samples. nih.govtbzmed.ac.ir It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. nih.gov For a basic compound like 7-Phenyl-1,4-oxazepane, a mixed-mode cation-exchange sorbent can be particularly effective. researchgate.net This type of sorbent offers a dual retention mechanism, combining reversed-phase and ion-exchange interactions for enhanced selectivity. researchgate.net The extraction process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent.

Liquid-Liquid Extraction (LLE) is another common technique for sample preparation. journalspub.com It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. chromatographyonline.com For a basic amine, adjusting the sample pH to be above its pKa will ensure it is in its neutral, more organic-soluble form, thus maximizing its extraction into a nonpolar organic solvent. elementlabsolutions.com

In many analytical scenarios, such as environmental monitoring or bioanalysis, the concentration of the target analyte may be very low. In such cases, a preconcentration step is necessary to bring the analyte to a detectable level.

Solid-Phase Extraction (SPE) is not only an effective extraction method but also an excellent technique for preconcentration. researchgate.net By loading a large volume of a sample onto an SPE cartridge and then eluting the analyte with a small volume of solvent, significant concentration factors can be achieved. researchgate.net This is particularly useful for the trace analysis of pharmaceuticals in environmental water samples. nih.gov

Table 4: General Solid-Phase Extraction Protocol for Preconcentration

| Step | Procedure |

|---|---|

| Sorbent Selection | Mixed-mode cation-exchange polymer |

| Conditioning | Methanol followed by deionized water |

| Sample Loading | Load a large volume of the aqueous sample (pH adjusted) |

| Washing | Wash with a weak organic solvent to remove interferences |

| Elution | Elute the analyte with a small volume of an appropriate organic solvent containing an acid or base |

| Evaporation & Reconstitution | Evaporate the eluent to dryness and reconstitute in the mobile phase for LC analysis |

Note: This protocol is a general guideline and requires optimization of each step for the specific analyte and matrix.

Derivatization Procedures for Enhanced Detectability

Derivatization is a chemical modification process used in analytical chemistry to convert a compound into a product (derivative) with properties that are better suited for a specific analytical technique. iu.edunih.gov For 1,4-oxazepane compounds, which contain a secondary amine functional group, derivatization is often employed to improve analytical performance in chromatography. The primary goals of derivatizing these compounds are to increase their volatility and thermal stability for gas chromatography (GC) analysis and to enhance detector response for both GC and high-performance liquid chromatography (HPLC). nih.govjfda-online.comlibretexts.org

Common Derivatization Reactions for the 1,4-Oxazepane Ring

The secondary amine within the 1,4-oxazepane structure is the primary site for derivatization. The choice of reagent depends on the analytical method to be used (GC or HPLC) and the desired outcome.

Acylation Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For amines like those in 1,4-oxazepane compounds, this is typically achieved using acid anhydrides or acid halides. libretexts.org Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA), are particularly common. jfda-online.comresearchgate.net

Benefits : The resulting fluoroacyl derivatives are more volatile and thermally stable, making them ideal for GC analysis. iu.edujfda-online.com The introduction of fluorine atoms also significantly enhances the sensitivity of detection when using an electron capture detector (ECD). libretexts.org For mass spectrometry (MS) detection, these derivatives often produce characteristic fragmentation patterns that aid in structural elucidation. jfda-online.com

Silylation Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl group, most commonly a trimethylsilyl (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amines. iu.edu

Benefits : Silyl derivatives exhibit increased volatility and greater thermal stability compared to the parent compound. iu.edulibretexts.org This derivatization method is highly effective for preparing amine-containing analytes for GC-MS analysis, as it reduces peak tailing and improves chromatographic resolution. iu.edu

Alkylation Alkylation introduces an alkyl group, which can also serve to reduce the polarity of the amine. Reagents like dimethylformamide-dimethyl acetal (DMF-DMA) have been used to form dimethylaminomethylene derivatives with primary and secondary amines. iu.edu

Benefits : Similar to other methods, alkylation enhances the volatility and chromatographic behavior of the analyte. Research has shown that this method can lead to drastic improvements in the chromatographic performance of amines that would otherwise exhibit poor peak shape. iu.edu

The following table summarizes common derivatization reagents applicable to the secondary amine in 1,4-oxazepane compounds for enhanced chromatographic analysis.

| Derivatization Method | Reagent | Abbreviation | Target Functional Group | Primary Analytical Improvement |

|---|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride | TFAA | Amine | Increases volatility and thermal stability for GC; enhances ECD response. iu.edujfda-online.com |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Amine | Increases volatility for GC; produces stable derivatives. researchgate.net |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amine | Increases volatility and thermal stability for GC-MS. iu.edulibretexts.org |

| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | Amine | Improves chromatographic behavior and reduces peak asymmetry. iu.edu |

Research Findings on Derivatization of Related Amine Compounds

While specific derivatization studies on this compound are not extensively documented in publicly available literature, the principles can be understood from research on other amine-containing compounds. These studies demonstrate the effectiveness of derivatization in improving analytical outcomes.

For instance, studies on primary amines like amphetamine have shown that derivatization with TFAA results in significant improvements in chromatographic behavior for GC-MS analysis. iu.edu Underivatized amines often suffer from peak asymmetry and band broadening, issues that are effectively resolved after conversion to their trifluoroacetyl derivatives. iu.edu Similarly, the analysis of other cyclic amines and compounds with secondary amine groups benefits from derivatization, which makes them more amenable to GC-MS by preventing unwanted interactions within the chromatographic system. jfda-online.com

The table below presents findings from derivatization studies on various amine compounds, illustrating the improvements that can be expected when applying these techniques to 1,4-oxazepane structures.

| Analyte Class | Derivatizing Agent | Analytical Technique | Observed Outcome | Source |

|---|---|---|---|---|

| Primary Amines (e.g., Amphetamine) | Trifluoroacetic Anhydride (TFAA) | GC-MS | Drastic improvement in chromatographic behavior; reduction of peak asymmetry and band broadening. | iu.edu |

| Zwitterions (containing amine groups) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Enabled the detection of compounds (e.g., Vigabatrin, Clorazepate) that were not detectable in their underivatized form. | iu.edu |

| Primary Amines | Dimethylformamide-dimethyl acetal (DMF-DMA) | GC-MS | Formation of stable derivatives with significantly improved chromatographic properties. | iu.edu |

| Biogenic Amines (e.g., Histamine) | Pentafluoropropionic Anhydride (PFPA) | GC-MS | Successful formation of stable PFP derivatives allowing for simultaneous quantitative analysis. | researchgate.net |

For HPLC analysis, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability by UV or fluorescence detectors. nih.govresearchgate.net This is particularly useful for compounds that lack a native chromophore. The secondary amine of the 1,4-oxazepane ring can be targeted by various HPLC derivatization reagents to improve detection limits in complex biological matrices. nih.gov

Future Directions in 7 Phenyl 1,4 Oxazepane Hydrochloride Research

Development of Novel and Sustainable Synthetic Routes with Improved Atom Economy

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 7-Phenyl-1,4-oxazepane hydrochloride will likely focus on the development of novel routes that adhere to the principles of green chemistry, emphasizing high atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product, minimizing waste generation. jocpr.comprimescholars.com

A promising area of exploration is the use of catalytic methods. For example, intramolecular hydroalkoxylation of alkynes presents a direct and atom-economical approach to the formation of the oxazepane ring. rsc.org The use of earth-abundant and non-toxic metal catalysts in these transformations will be a key focus. Furthermore, biocatalysis, employing enzymes to mediate key synthetic steps, offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, including oxazepanes. organic-chemistry.orgwikipedia.org The development of new ruthenium-based catalysts with improved activity and selectivity will enable the efficient synthesis of a wider range of substituted 1,4-oxazepanes.

To illustrate the potential for improvement, a comparative analysis of different synthetic strategies for 1,4-oxazepane (B1358080) synthesis is presented in the table below, highlighting the advantages of modern, more atom-economical approaches.

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Classical Multi-step Synthesis | Stepwise formation of bonds, often involving protecting groups. | Well-established and versatile. | Low atom economy, generates significant waste, often requires harsh reaction conditions. |

| Tandem/Domino Reactions | Multiple bond-forming reactions occur in a single synthetic operation. | Increased efficiency, reduced waste and purification steps. | Requires careful design of substrates and reaction conditions. |

| Intramolecular Hydroalkoxylation | Direct addition of an alcohol to an alkyne to form the heterocyclic ring. | High atom economy, direct formation of the oxazepane ring. | May require specific catalysts and substrates. |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic alkene from a diene precursor using a metal catalyst. | High functional group tolerance, applicable to a wide range of ring sizes. | Requires a diene precursor, potential for catalyst poisoning. |

Advanced Mechanistic Investigations into Complex Rearrangements and Cyclizations

A deeper understanding of the reaction mechanisms governing the formation of the 1,4-oxazepane ring is crucial for the development of more efficient and selective synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of key cyclization and rearrangement reactions.

For instance, the 7-endo cyclization through haloetherification is a key step in some synthetic routes to 1,4-oxazepanes. nih.gov Detailed mechanistic studies, including kinetic analysis and the use of isotopic labeling, can provide insights into the transition state of this reaction and the factors that control its regio- and stereoselectivity. Computational modeling, such as density functional theory (DFT) calculations, can be used to map the potential energy surface of the reaction, identify key intermediates, and predict the most favorable reaction pathways. nih.gov

The investigation of unexpected rearrangements that can occur during the synthesis of oxazepanes is also an important area of future research. For example, the formation of regioisomeric products or the occurrence of ring contractions or expansions can be better understood and controlled through detailed mechanistic studies. acs.org

| Mechanistic Aspect | Investigative Techniques | Potential Insights |

| Transition State Analysis | Kinetic studies, isotopic labeling, computational modeling (DFT). | Understanding the factors controlling reaction rates and selectivity. |

| Intermediate Identification | Spectroscopic methods (NMR, MS), trapping experiments. | Elucidating the step-by-step pathway of the reaction. |

| Catalytic Cycle Elucidation | In-situ monitoring of reactions, catalyst characterization. | Optimizing catalyst performance and developing new catalysts. |

| Rearrangement Pathways | Isotopic labeling, crossover experiments, computational modeling. | Predicting and controlling the formation of side products. |

Exploration of Underexplored Derivatization Pathways and Functional Group Transformations

The therapeutic potential of this compound can be further enhanced by exploring a wide range of derivatization pathways. Future research will focus on the selective modification of both the phenyl ring and the oxazepane scaffold to generate a library of analogues with diverse pharmacological properties.

Functionalization of the Phenyl Ring: The phenyl group at the 7-position offers a versatile handle for introducing a variety of substituents. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, can be employed to introduce functional groups at the ortho, meta, and para positions. Subsequent transformations of these groups can lead to a wide array of derivatives. For example, reduction of a nitro group to an amine allows for the introduction of amides, sulfonamides, and ureas.

Modification of the Oxazepane Ring: The nitrogen atom within the 1,4-oxazepane ring is a key site for derivatization. N-alkylation, N-acylation, and N-arylation can be used to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity. acs.org Furthermore, the development of methods for the selective functionalization of the carbon atoms of the oxazepane ring is an important area for future exploration.

The table below summarizes potential derivatization strategies for 7-Phenyl-1,4-oxazepane.

| Derivatization Site | Reaction Type | Potential Functional Groups |

| Phenyl Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -COR, -R |

| Cross-Coupling Reactions | -Aryl, -Alkyl, -CN, -OR | |

| Nitrogen Atom | N-Alkylation | -CH₃, -CH₂CH₃, -Benzyl |

| N-Acylation | -COCH₃, -COPh | |

| N-Arylation | -Phenyl, -Pyridyl | |

| Oxazepane Backbone | C-H Functionalization | -OH, -Alkyl, -Aryl |

Integration of Artificial Intelligence and Machine Learning in Oxazepane Synthesis Design and Prediction